

Introduction: Understanding the Significance of a Symmetrical Building Block

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *2,3-Diaminosuccinic acid*

CAS No.: 29276-73-1

Cat. No.: B556916

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Meso-**2,3-diaminosuccinic acid** is a non-proteinogenic amino acid that presents a unique molecular architecture. As a stereoisomer of **2,3-diaminosuccinic acid**, its defining characteristic is its meso configuration—an internal plane of symmetry that renders the molecule achiral, despite possessing two stereocenters. This structural feature imparts distinct physical properties and reactivity, making it a valuable building block in diverse scientific disciplines. Its applications range from being a foundational component in peptide synthesis to a precursor for novel pharmaceutical agents and metal complexes with potential antitumor activity.^{[1][2]}

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple datasheet to provide a comprehensive understanding of the core physical characteristics of meso-**2,3-diaminosuccinic acid**. We will delve into the causality behind its properties, offer field-proven protocols for its handling and purification, and ground all claims in authoritative references to ensure scientific integrity.

Section 1: Core Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These characteristics dictate its behavior in various experimental settings, from dissolution and reaction conditions to storage and handling.

Molecular Structure and Stereochemistry

The IUPAC name for this compound is (2R,3S)-2,3-diaminobutanedioic acid.[3] The "(2R,3S)" designation defines the specific configuration of its two chiral centers. However, because one center is 'R' and the other is 'S' in this symmetrical molecule, an internal plane of symmetry exists. This is the defining feature of a meso compound, making it optically inactive.

Caption: Fischer projection illustrating the internal plane of symmetry in meso-**2,3-diaminosuccinic acid**.

This symmetrical nature is not merely a structural curiosity; it directly influences the compound's crystal lattice, solubility, and its interactions with other chiral molecules, a critical consideration in drug development and stereoselective synthesis.

Quantitative Data Summary

For ease of reference, the core quantitative data for meso-**2,3-diaminosuccinic acid** are summarized below. These values are essential for stoichiometric calculations, solution preparation, and analytical characterization.

Property	Value	Source(s)
CAS Number	23220-52-2	
Molecular Formula	C ₄ H ₈ N ₂ O ₄	[1][3]
Molecular Weight	148.12 g/mol	[3]
IUPAC Name	(2R,3S)-2,3-diaminobutanedioic acid	[3]
Appearance	White to light-yellow or brown crystalline powder	[1]
Melting Point	304 °C (with decomposition)	[2]
Predicted pKa	1.43 ± 0.27	[2]

Solubility Profile: A Causal Analysis

Meso-**2,3-diaminosuccinic acid** is described as being soluble in water.[1] This is a direct consequence of its molecular structure. The presence of two carboxylic acid groups (-COOH) and two amino groups (-NH₂) allows the molecule to act as both a hydrogen bond donor and acceptor.[3] This extensive hydrogen bonding capability facilitates its interaction with polar solvents like water, leading to dissolution.

In contrast, non-polar organic solvents are poor candidates for dissolving this compound due to the high energy penalty of disrupting the solvent's van der Waals forces to accommodate the highly polar solute. While specific solubility data in various organic solvents is not readily available, related compounds like meso-2,3-dimercaptosuccinic acid show good solubility in polar aprotic solvents like DMSO and dimethylformamide.[4] This suggests that these solvents could be viable alternatives for meso-**2,3-diaminosuccinic acid** if aqueous solutions are not suitable for a given application.

Section 2: Spectroscopic and Analytical Characterization

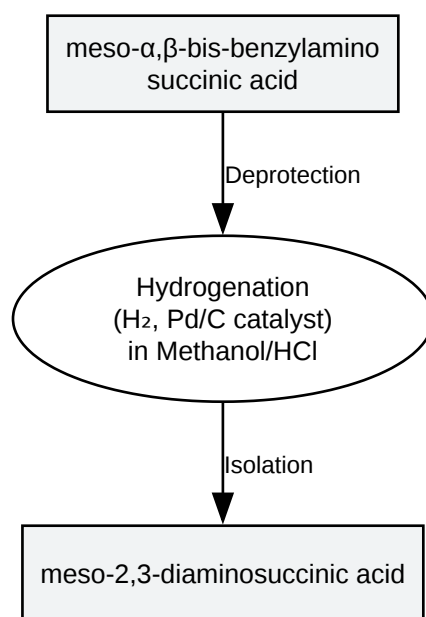
While raw spectral data is not available in the initial search, a foundational understanding of the expected spectroscopic signatures is crucial for identity confirmation and purity assessment.

- ^1H NMR (Proton NMR): In a deuterated aqueous solvent (like D_2O), one would expect to see a single, sharp singlet for the two equivalent methine protons (H-C-N). The equivalence of these protons is a direct result of the molecule's internal symmetry. The chemical shift would likely be in the range of 3.5-4.5 ppm, typical for protons alpha to both an amine and a carboxylic acid. The amine and carboxylic acid protons would exchange with the deuterium in D_2O and thus be invisible.
- ^{13}C NMR (Carbon NMR): Similarly, the molecule's symmetry would result in a simplified spectrum. One would anticipate two distinct carbon signals: one for the two equivalent carboxylic acid carbons (typically 170-180 ppm) and one for the two equivalent methine carbons (typically 50-60 ppm).
- FT-IR (Infrared Spectroscopy): The IR spectrum would be characterized by several key features:
 - A broad absorption band from $\sim 2500\text{-}3300\text{ cm}^{-1}$ corresponding to the O-H stretch of the carboxylic acid groups.
 - Strong, sharp N-H stretching bands around $3300\text{-}3500\text{ cm}^{-1}$.
 - A very strong C=O stretching absorption for the carboxylic acid groups, typically around $1700\text{-}1725\text{ cm}^{-1}$.
 - N-H bending vibrations around $1550\text{-}1650\text{ cm}^{-1}$.

Section 3: Synthesis and Purification Protocols

Synthetic Workflow: An Overview

A common synthetic route involves the deprotection of a precursor molecule. For instance, meso-**2,3-diaminosuccinic acid** can be produced via the hydrogenation of meso- α,β -bis-benzylamino succinic acid.[5] This process uses a noble metal catalyst, such as palladium on charcoal, to cleave the benzyl protecting groups from the amino functionalities.



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Caption: A simplified workflow for the synthesis of **meso-2,3-diaminosuccinic acid** via hydrogenation.

Field-Proven Purification Protocol: Recrystallization

The purity of a starting material is paramount. Recrystallization is a robust and effective method for purifying **meso-2,3-diaminosuccinic acid**, leveraging its solubility properties. The following protocol is a synthesis of established methods.[2]

Objective: To remove impurities by exploiting differences in solubility between the target compound and contaminants.

Principle: The compound is dissolved in a minimum amount of hot solvent, in which it is highly soluble. As the solution cools, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solution.

Step-by-Step Methodology:

- Solvent Selection: Begin with deionized water as the primary solvent, given the compound's known solubility.[1]

- **Dissolution:** In a suitable flask, add the crude meso-**2,3-diaminosuccinic acid**. Add a minimal amount of deionized water. Heat the mixture gently (e.g., on a hot plate with stirring) to approximately 80-90°C to facilitate dissolution. Add more water dropwise only as needed to fully dissolve the solid. The goal is to create a saturated solution at high temperature.
- **Decolorization (Optional):** If the solution is colored, it may indicate the presence of organic impurities. Add a small amount of activated charcoal to the hot solution and maintain the temperature for a few minutes. The charcoal will adsorb the colored impurities.
- **Hot Filtration:** If charcoal was used, or if any insoluble material is present, perform a hot filtration using fluted filter paper to remove the charcoal or particulates. This step must be done quickly to prevent premature crystallization in the funnel. Pre-heating the funnel and receiving flask is advisable.
- **Crystallization:** Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The cooling process can be followed by placing the flask in an ice bath to maximize the yield of the crystallized product.
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the collected crystals with a small amount of ice-cold water to rinse away any remaining soluble impurities.
- **Drying:** Dry the purified crystals under vacuum at room temperature to remove any residual solvent.^[2]

Trustworthiness Check: The success of this protocol is self-validating. A successful purification will yield a white, crystalline solid with a sharp melting point (approx. 304°C). Purity can be further confirmed by the spectroscopic methods outlined in Section 2.

Section 4: Applications in Research and Development

The utility of meso-**2,3-diaminosuccinic acid** stems from its bifunctional nature and defined stereochemistry.

- **Peptide Synthesis:** It serves as an unnatural amino acid building block. Its incorporation into peptides can introduce conformational constraints or new functionalities. The two amino groups and two carboxylic acid groups allow for the formation of complex peptide architectures, including cross-linked or cyclic peptides.
- **Precursor in Organic Synthesis:** It is a valuable starting material for synthesizing other complex molecules and metal complexes that have been investigated for antitumor activity. [2]
- **Biochemical Research:** It is a known substrate for the enzyme D-aspartate oxidase, making it a useful tool for studying the activity and inhibition of this enzyme.[6]

Section 5: Safety and Handling

As with any chemical reagent, proper handling is essential for laboratory safety. Meso-**2,3-diaminosuccinic acid** is classified as an irritant.[2]

Hazard Information	Precautionary Measures
GHS Classification	Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity (Single Exposure) 3
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)	Safety glasses (eyeshields), chemical-resistant gloves, N95 dust mask (US).
Handling	Avoid inhalation of dust. Avoid contact with skin and eyes. Wash thoroughly after handling.
Storage	Store in a cool, dry place in a tightly sealed container.

References

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- PubChem. **2,3-Diaminosuccinic acid**. [[Link](#)]
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- To cite this document: BenchChem. [Introduction: Understanding the Significance of a Symmetrical Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b556916/docs#introduction-understanding-the-significance-of-a-symmetrical-building-block>]

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